molecular formula C7H5BrFNO2 B1254260 4-Fluoro-3-nitrobenzyl bromide CAS No. 15017-52-4

4-Fluoro-3-nitrobenzyl bromide

Cat. No. B1254260
CAS RN: 15017-52-4
M. Wt: 234.02 g/mol
InChI Key: OAMKMERAYXDUEW-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzyl bromide is an organic compound with a molecular formula of C7H5BrFNO2. It is a colorless solid that is widely used in the synthesis of various organic compounds. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction reactions. It is also a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis of 4H-1-Benzopyrans

4-Fluoro-3-nitrobenzyl bromide is utilized in the synthesis of highly functionalized 4H-1-benzopyrans through a tandem SN2-SNAr reaction sequence. This process, which works well with various β-keto compounds, is simple and yields products in a range of 50-92% (Bunce, Rogers, Nago, & Bryant, 2008).

Role in Solvolysis Reactions

In a study on the solvolysis of benzyl and benzoyl halides, this compound played a role in understanding the effect of the ortho nitro group in these reactions. The study provided insights into the kinetics and mechanisms of these solvolysis reactions in various solvents and temperatures (Park, Rhu, Kyong, & Kevill, 2019).

Catalytic Activity in CO2 Reduction

A study demonstrated the use of 4-nitrobenzyl bromide as a catalyst for the reduction of CO2 and as a substrate for electrosynthesis. This research highlighted its potential in environmental applications, particularly in CO2 reduction processes (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).

Synthesis of Fluorinated Analog of Benzamide Neuroleptic

This compound was used in the synthesis of [18F]fluororinated analogs of a benzamide neuroleptic, highlighting its significance in the field of radiopharmaceuticals (Hatano, Ido, & Iwata, 1991).

Use in Radiopharmaceutical Chemistry

Research in radiopharmaceutical chemistry has utilized this compound for the synthesis of various [18F]fluoroaromatic aldehydes. These aldehydes are key intermediates in creating active intermediates like substituted [18F]fluorobenzyl bromides, useful in developing new radiopharmaceuticals (Lemaire, Damhaut, Plenevaux, Cantineau, Christiaens, & Guillaume, 1992).

Safety and Hazards

4-Fluoro-3-nitrobenzyl bromide is classified as a dangerous substance. It has the GHS05 pictogram, indicating that it is corrosive . It can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-nitrobenzyl bromide is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is susceptible to various chemical reactions due to the stability provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a free radical reaction . The reaction initiates when N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical removes a hydrogen atom from the benzylic position to form succinimide . Then, the resulting benzylic radical reacts with NBS to form the brominated compound .

Biochemical Pathways

The action of this compound affects the pathway of electrophilic aromatic substitution . Specifically, it involves the nitration and bromination steps in the multistep synthesis of aromatic compounds . The nitro group of this compound directs the bromination to the meta position .

Result of Action

The result of the action of this compound is the formation of brominated aromatic compounds . These compounds have various applications in organic synthesis, serving as intermediates in the production of a wide range of chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substituents on the aromatic ring can affect the position of bromination . Moreover, the reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and selectivity .

properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMKMERAYXDUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446495
Record name 4-Fluoro-3-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15017-52-4
Record name 4-Fluoro-3-nitrobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1-fluoro-2-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred melt of 1-fluoro-4-methyl-2-nitro-benzene (10 g) at 150° C. under a sunlamp was slowly added 3.65 ml of bromine over a 5 hr period. Cooled the brown mixture to 50° C. and poured into 125 ml of hexane. Cooled in an ice bath, filtered, and obtained 10.1 g of 4-bromomethyl-1-fluoro-2-nitro-benzene as white crystals. ##STR127##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.65 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

(4-Fluoro-3-nitro-phenyl)-methanol (100 mg, 0.58 mmol) was dissolved in toluene (1 ml) under nitrogen. PBr3 (225 mg, 0.83 mmol) was added and the reaction was allowed to stir at room temperature. The solvent was removed under vacuum. The reaction mixture was partitioned between ethyl acetate and brine. The organic layer was washed with brine two additional times, dried over MgSO4, and the solvent removed to yield the title product as a yellow oil (110 mg (81%), 0.47 mmol). 1H NMR (DMSO-d6): δ=8.04 (s, 1H), 7.68 (d, J=7.5 Hz, 1H), 7.38 (d, J=7.5 Hz, 1H), 3.85 (d, J=4.5 Hz, 2H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
225 mg
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: While the abstract doesn't directly address 4-Fluoro-3-nitrobenzyl bromide, we can speculate. The abstract emphasizes the advantage of an "almost traceless" linker []. this compound, due to its structure, would likely leave a noticeable fragment upon cleavage. Whether this is desirable depends on the specific application of the synthesized library.

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